Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Overview
Description
Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a chemical compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity. It is characterized by the presence of a pyridine ring substituted with chlorine atoms and ester groups, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester typically involves the reaction of 2,6-dichloropyridine with appropriate esterifying agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylpropyl) ester
- Imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylbutyl) ester
Uniqueness
Compared to similar compounds, imidodicarbonic acid, 2-(2,6-dichloro-4-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and the presence of chlorine atoms on the pyridine ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(2,6-dichloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)9-7-10(16)18-11(17)8-9/h7-8H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJYBIUKRLKJOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=NC(=C1)Cl)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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